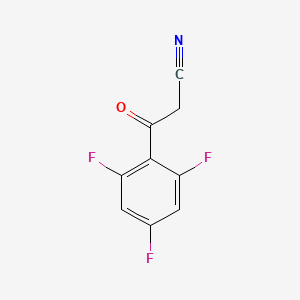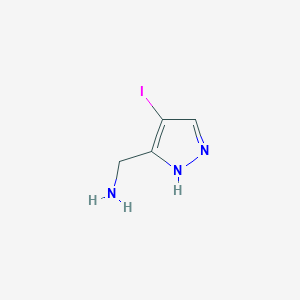![molecular formula C16H11Cl2F3N4O2S B2713942 2-chloro-N-(1-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-1H-pyrazol-4-yl)benzenesulfonamide CAS No. 2058451-76-4](/img/structure/B2713942.png)
2-chloro-N-(1-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-1H-pyrazol-4-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-(1-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-1H-pyrazol-4-yl)benzenesulfonamide is a synthetic compound that belongs to a class of organic molecules known for their diverse applications in chemistry, biology, and medicine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(1-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-1H-pyrazol-4-yl)benzenesulfonamide typically involves multi-step reactions. A commonly employed route includes the following steps:
Formation of the pyridinyl component: : Reacting 3-chloro-5-(trifluoromethyl)-2-pyridine with appropriate reagents to prepare the pyridinyl precursor.
Formation of the pyrazolyl intermediate: : Condensation of the pyridinyl precursor with suitable hydrazine derivatives to form the pyrazolyl structure.
Sulfonamide coupling: : Reaction of the pyrazolyl intermediate with benzenesulfonyl chloride to produce the final compound.
Industrial Production Methods
On an industrial scale, the production involves optimized reaction conditions to ensure high yield and purity, including controlled temperatures, solvents, and catalysts. Automation and continuous flow techniques are often employed to scale up the synthesis process efficiently.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidative reactions under specific conditions, leading to the formation of sulfonyl oxide derivatives.
Reduction: : Reductive reactions can modify the sulfonamide group to produce amine derivatives.
Substitution: : Various substitution reactions, such as nucleophilic substitution on the chloro groups, can lead to different functionalized derivatives.
Common Reagents and Conditions
Oxidizing agents like potassium permanganate.
Reducing agents like lithium aluminum hydride.
Substitution reactions often involve strong bases or nucleophiles such as sodium hydride or Grignard reagents.
Major Products
Oxidative derivatives including sulfonyl oxides.
Reductive amine derivatives.
Functionalized compounds from substitution reactions.
Scientific Research Applications
Chemistry
Used as a precursor in the synthesis of more complex organic molecules.
Employed in the development of novel catalysts and reagents.
Biology
Acts as a biochemical probe to study enzyme mechanisms.
Used in the design of molecular inhibitors for biological targets.
Medicine
Investigated for potential therapeutic applications, including anti-inflammatory and anti-cancer activities.
Used in drug discovery for targeting specific proteins and pathways.
Industry
Utilized in the formulation of specialty chemicals and materials.
Serves as an intermediate in the manufacture of agrochemicals and pharmaceuticals.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, primarily enzymes and receptors. Its mechanism involves binding to active sites or allosteric sites, modulating the activity of the target proteins. The trifluoromethyl group enhances its binding affinity and selectivity, while the sulfonamide group contributes to its stability and solubility.
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-(1-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-1H-pyrazol-4-yl)benzenesulfonamide can be compared to other sulfonamide derivatives and pyrazole-containing compounds.
Highlighting Uniqueness
Unlike other sulfonamide compounds, this molecule features both pyridinyl and pyrazolyl groups, providing unique electronic and steric properties.
Its combination of functional groups makes it a versatile compound in various applications, particularly in medicinal chemistry.
List of Similar Compounds
This compound
N-(1-{[3-chloro-2-pyridinyl]methyl}-1H-pyrazol-4-yl)benzenesulfonamide
3-chloro-5-(trifluoromethyl)-2-pyridinyl sulfonamide derivatives
Properties
IUPAC Name |
2-chloro-N-[1-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]pyrazol-4-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2F3N4O2S/c17-12-3-1-2-4-15(12)28(26,27)24-11-7-23-25(8-11)9-14-13(18)5-10(6-22-14)16(19,20)21/h1-8,24H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPDVBYLFAFTLCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)S(=O)(=O)NC2=CN(N=C2)CC3=C(C=C(C=N3)C(F)(F)F)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2F3N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-fluorophenyl)-2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2713860.png)
![1-(Bromomethyl)-2-oxabicyclo[2.2.1]heptane](/img/structure/B2713862.png)



![2-ethyl-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)butanamide](/img/structure/B2713870.png)
![N4-[6-FLUORO-3-(THIOMORPHOLINE-4-CARBONYL)QUINOLIN-4-YL]-N1,N1-DIMETHYLBENZENE-1,4-DIAMINE](/img/structure/B2713871.png)

![2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2713874.png)

![6-Bromo-2-p-tolyl-imidazo[1,2-a]pyridine-3-carboxaldehyde](/img/structure/B2713878.png)

![4-[4-(benzyloxy)phenyl]-2-(cyclopropylmethyl)-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2713881.png)
